molecular formula C10H22ClNO B1475254 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride CAS No. 1803561-61-6

4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride

Cat. No.: B1475254
CAS No.: 1803561-61-6
M. Wt: 207.74 g/mol
InChI Key: BQGMGBYTGHYUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H22ClNO and its molecular weight is 207.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride is a piperidine derivative that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C12_{12}H17_{17}ClN2_2O
  • Molecular Weight : 232.73 g/mol
  • IUPAC Name : this compound

This structure allows for interactions with various biological targets, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

  • Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction can modulate neurotransmitter release and uptake, influencing mood and behavior.
  • Enzyme Inhibition : Research indicates that this compound could inhibit certain enzymes related to metabolic pathways, potentially affecting processes such as lipid metabolism and cellular signaling.

Pharmacological Effects

The pharmacological properties of this compound include:

  • CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) effects, making it a candidate for further investigation in treating neurological disorders.
  • Antidepressant Potential : Similar compounds have shown promise as antidepressants by modulating serotonin levels, suggesting that this compound may have a similar effect.

Comparative Studies

A comparative analysis with other piperidine derivatives has been conducted to evaluate its efficacy:

Compound NameIC50 (µM)Selectivity for DA Transporter
4-(1-Methoxy-2-methylpropan-2-yl)piperidineTBDTBD
GBR 1290915High
Other AnalogVariesVaries

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential applications of this compound.

  • Dopamine Transporter Studies : Research on similar piperidine analogs has shown varying degrees of selectivity for dopamine transporters. For instance, compounds with specific alkyl substitutions demonstrated enhanced binding affinity, indicating that structural modifications can significantly impact biological activity .
  • Antimycobacterial Activity : Recent studies have explored the potential of piperidine derivatives as inhibitors of Mycobacterium tuberculosis. These studies revealed that modifications in the piperidine structure could lead to improved efficacy against bacterial targets .
  • Cancer Therapeutics : Some derivatives have been evaluated for their anticancer properties, demonstrating cytotoxic effects in various cancer cell lines. The mechanism often involves apoptosis induction through receptor-mediated pathways .

Properties

IUPAC Name

4-(1-methoxy-2-methylpropan-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,8-12-3)9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGMGBYTGHYUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
Reactant of Route 2
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
Reactant of Route 3
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
Reactant of Route 4
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
Reactant of Route 5
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
Reactant of Route 6
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.